molecular formula C25H26N4O3 B2544606 7-benzyl-N-ethyl-1,3-dimethyl-N-(3-methylphenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021216-30-7

7-benzyl-N-ethyl-1,3-dimethyl-N-(3-methylphenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2544606
CAS No.: 1021216-30-7
M. Wt: 430.508
InChI Key: RZAPLKCAUHGWCO-UHFFFAOYSA-N
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Description

This compound is a pyrrolopyrimidine derivative. Pyrrolopyrimidines are a class of compounds that contain a pyrrolo[2,3-d]pyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine ring . They are known to exhibit a wide range of biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a pyrrole ring fused to a pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the reactive sites on the pyrrolopyrimidine core and the various substituents. For example, the amine group could undergo reactions with carboxyl groups to form amide bonds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolopyrimidine core could confer aromaticity, which could affect its chemical reactivity .

Scientific Research Applications

Synthesis and Structural Insights

Several studies have focused on the synthesis of novel compounds derived from pyrrolo[2,3-d]pyrimidine and its analogs, revealing insights into their structural characteristics and potential as scaffolds for further chemical modifications. For instance, research has illustrated the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). This study underscores the versatility of pyrrolo[2,3-d]pyrimidine derivatives in medicinal chemistry.

Biological Activity

Another aspect of research involves evaluating the biological activities of pyrrolo[2,3-d]pyrimidine derivatives. For example, novel pyrazolopyrimidines derivatives have been synthesized and tested as anticancer and anti-5-lipoxygenase agents, showcasing the therapeutic potential of these compounds (Rahmouni et al., 2016). These findings indicate the relevance of such compounds in developing treatments for cancer and inflammatory diseases.

Supramolecular Aggregation

Structural modifications of thiazolopyrimidines have been shown to influence supramolecular aggregation and conformational features, highlighting the importance of structural design in the development of new compounds with desired chemical and physical properties (Nagarajaiah & Begum, 2014). These insights are crucial for understanding how minor changes in molecular structure can impact the overall behavior of these compounds in solid-state forms.

Antimicrobial Activity

The synthesis and characterization of pyrimidine-5-carboxylate derivatives have also been explored, with some derivatives screened for antibacterial, antifungal, and anti-inflammatory activity (A.S.Dongarwar et al., 2011). This research demonstrates the potential of pyrrolo[2,3-d]pyrimidine derivatives in contributing to the development of new antimicrobial agents.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many pyrrolopyrimidine derivatives are studied for their potential as therapeutic agents, particularly as kinase inhibitors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research on this compound could involve further exploration of its potential uses, particularly in the field of medicinal chemistry. Pyrrolopyrimidines are a promising class of compounds due to their wide range of biological activities .

Properties

IUPAC Name

7-benzyl-N-ethyl-1,3-dimethyl-N-(3-methylphenyl)-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-5-28(19-13-9-10-17(2)14-19)24(31)21-15-20-22(26(3)25(32)27(4)23(20)30)29(21)16-18-11-7-6-8-12-18/h6-15H,5,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAPLKCAUHGWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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